Enzymatic Potency Comparison: Hsd17B13-IN-42 vs. BI-3231 and HSD17B13-IN-105
Hsd17B13-IN-42 inhibits HSD17B13 with an IC50 of < 0.1 μM (100 nM) using estradiol as substrate . In contrast, BI-3231 achieves an IC50 of 1 nM against human HSD17B13 [1], and HSD17B13-IN-105 exhibits an IC50 of 0.036 μM (36 nM) [2]. The quantified difference indicates that Hsd17B13-IN-42 is approximately 100-fold less potent than BI-3231 and 2.8-fold less potent than HSD17B13-IN-105.
| Evidence Dimension | HSD17B13 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 < 0.1 μM (100 nM) using estradiol as substrate |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (hHSD17B13); HSD17B13-IN-105: IC50 = 0.036 μM (36 nM) |
| Quantified Difference | Hsd17B13-IN-42 is ~100-fold less potent than BI-3231; ~2.8-fold less potent than HSD17B13-IN-105 |
| Conditions | In vitro enzyme inhibition assay using estradiol as substrate |
Why This Matters
Lower potency may necessitate higher compound concentrations in cellular or in vivo experiments, potentially introducing off-target effects or solubility challenges; researchers requiring maximal target engagement should consider BI-3231 or HSD17B13-IN-105.
- [1] Thamm, S. et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science. J. Med. Chem. 2023, 66, 3456–3475. View Source
- [2] TargetMol. HSD17B13-IN-105 (Compound EX.87) Technical Datasheet. View Source
